molecular formula C7H9ClN2O B13620169 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride

1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride

Katalognummer: B13620169
Molekulargewicht: 172.61 g/mol
InChI-Schlüssel: SWTPGELFTGNXFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,2H,3H-Pyrrolo[2,3-b]pyridin-6-ol hydrochloride is a bicyclic heteroaromatic compound featuring a pyrrolopyridine core with a hydroxyl group at position 6 and a hydrochloride salt. Below, we systematically compare this compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Eigenschaften

Molekularformel

C7H9ClN2O

Molekulargewicht

172.61 g/mol

IUPAC-Name

1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-6-one;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c10-6-2-1-5-3-4-8-7(5)9-6;/h1-2H,3-4H2,(H2,8,9,10);1H

InChI-Schlüssel

SWTPGELFTGNXFL-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C1C=CC(=O)N2.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Detailed Synthetic Pathway Example

A representative synthetic pathway for 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of amino-pyrrole intermediate Starting from 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, reflux with active methylene compounds (e.g., acetylacetone) in acetic acid with catalytic HCl Formation of substituted pyrrolo[2,3-b]pyridine core
2 Electrophilic substitution Nitration or bromination at the 6-position under controlled acidic conditions Introduction of functional group precursor at 6-position
3 Hydrolysis/Reduction Use of reducing agents like sodium borohydride or lithium aluminum hydride to convert substituents to hydroxyl group Formation of 6-hydroxy derivative
4 Salt formation Treatment with hydrochloric acid to form hydrochloride salt 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride

This sequence ensures the formation of the target compound with high purity and yield.

Analytical Characterization During Preparation

To ensure the structural integrity and purity of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical environment of protons and carbons, with characteristic aromatic proton signals between δ 6.5–8.5 ppm and hydroxyl/NH signals around δ 10–12 ppm.

  • Mass Spectrometry (MS): High-resolution MS verifies the molecular formula, confirming the presence of the hydrochloride salt and the hydroxyl substituent.

  • X-ray Crystallography: Used to resolve the crystal structure, confirming the bicyclic framework and hydrogen bonding patterns, crucial for verifying stereochemistry and purity.

  • Chromatographic Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity, while column chromatography (silica gel with gradient elution) is used for purification.

Research Discoveries and Optimization Insights

  • Reaction Optimization: Studies have shown that reaction conditions such as solvent choice (e.g., polar aprotic solvents like DMF), temperature, and catalyst concentration critically influence the yield and selectivity of the cyclization and substitution steps.

  • Continuous Flow Synthesis: Emerging methods using continuous flow reactors allow precise control over reaction parameters, improving reproducibility and scalability while reducing impurities.

  • Substituent Effects: Modifications at the 6-position, including hydroxylation, significantly affect the compound's biological activity, necessitating precise control during synthesis to maintain desired pharmacological properties.

Summary Table: Preparation Methods and Key Parameters

Preparation Step Method/Reaction Type Key Reagents/Conditions Notes
Cyclization of amino-pyrrole Cyclocondensation 2-amino-pyrrole-3-carbonitrile + active methylene compounds, acetic acid, catalytic HCl, reflux Forms pyrrolo[2,3-b]pyridine core
Electrophilic substitution Nitration/Bromination Acidic medium, controlled temperature Introduce substituent at 6-position
Reduction/Hydrolysis Reduction with NaBH4/LiAlH4 Anhydrous solvents, inert atmosphere Converts substituent to hydroxyl group
Salt formation Acid-base reaction Hydrochloric acid treatment Forms hydrochloride salt for solubility
Purification Column chromatography Silica gel, gradient elution (ethyl acetate/hexane) Ensures high purity

Analyse Chemischer Reaktionen

1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and sodium hydroxide for basic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to these receptors, preventing their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations

Key differences among analogs arise from substituent type and position:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
1H,2H,3H-Pyrrolo[2,3-b]pyridin-6-ol HCl -OH (position 6), HCl C₇H₉ClN₂O 172.61* High polarity, hydrogen bonding Target
4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one -Br (position 4), ketone C₇H₅BrN₂O 229.03 Electrophilic reactivity, halogen bonding
4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine HCl -Cl (position 4), HCl C₇H₈Cl₂N₂ 191.06 Enhanced lipophilicity, kinase inhibition
6-Methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine -OCH₃ (position 6) C₈H₁₀N₂O 150.18 Electron-donating, metabolic stability
1H,2H,3H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid HCl -COOH (position 4), HCl C₈H₉ClN₂O₂ 200.62 Ionic interactions, solubility enhancement

*Calculated based on formula C₇H₈N₂O (138.16) + HCl (36.46).

Key Observations :

  • Halogenated Derivatives : Chloro and bromo substituents enhance lipophilicity (ClogP: ~1.5–2.0), making them suitable for hydrophobic binding pockets in enzyme targets .
  • Methoxy vs. Hydroxyl : The methoxy group in 6-methoxy analogs improves metabolic stability by resisting oxidation, whereas the hydroxyl group may undergo conjugation (e.g., sulfation, glucuronidation) .

Ring Fusion and Core Modifications

Variations in ring fusion positions (e.g., [2,3-b] vs. [3,4-b]) alter electronic and steric profiles:

  • 7-Azaindole Derivatives (e.g., 2,3-Dihydro-7-azaindole): Simplified core structures (C₇H₈N₂) lack substituents but serve as scaffolds for functionalization .

Pharmaceutical Relevance

  • Kinase Inhibition : Chloro and bromo derivatives (e.g., 4-chloro analog) are frequently used in kinase inhibitor development due to their ability to occupy hydrophobic pockets .
  • Solubility Enhancement : Hydrochloride salts (e.g., target compound) improve bioavailability by increasing aqueous solubility, critical for oral formulations .
  • Boronated Derivatives : Compounds like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are intermediates in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Biologische Aktivität

1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C7H6N2·HCl
  • Molecular Weight: 162.59 g/mol
  • CAS Number: 271-63-6

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with various biological targets.

1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Kinases: Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit SGK-1 kinase activity, which is implicated in various diseases including cancer and metabolic disorders .
  • Antifungal Activity: Functionalization studies have shown that certain derivatives possess significant antifungal properties. For instance, compounds synthesized from 6-position modifications demonstrated high fungicidal activity .

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

  • Anticancer Agents: Some studies suggest that pyrrolo[2,3-b]pyridine derivatives can serve as potential anticancer agents due to their ability to inhibit specific kinases involved in tumor growth .
  • Neurological Disorders: The binding affinity of certain derivatives for receptors such as the corticotropin-releasing hormone type 1 receptor (CRHR1) suggests potential applications in treating anxiety and depression .

Case Studies and Research Findings

A variety of studies have documented the biological activities of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride:

Study ReferenceFocusFindings
FunctionalizationIdentified high fungicidal activity in modified derivatives.
Kinase InhibitionDemonstrated effective inhibition of SGK-1 kinase; potential for cancer treatment.
Receptor BindingHigh affinity for CRHR1; implications for anxiety treatment.

Synthesis and Optimization

Research efforts have focused on optimizing the synthesis of pyrrolo[2,3-b]pyridine derivatives to enhance their biological activities:

  • Functionalization Techniques: Various amino groups have been introduced at the 6-position to create multidentate agents that exhibit improved binding properties and biological activities .

Q & A

Q. What are the key considerations for synthesizing 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride with high purity?

  • Methodological Answer: Synthesis typically involves multi-step procedures starting from pyrrole or pyridine derivatives. Critical steps include:
  • Catalyst Selection: Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions to form the fused pyrrolopyridine core .
  • Temperature Control: Maintaining 60–80°C during cyclization to avoid side products .
  • Purification: Column chromatography or recrystallization to achieve >95% purity, validated via HPLC .
  • Example Protocol:
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPd(OAc)₂, DMF, 70°C65–70%92%
Hydrochloride Salt FormationHCl/EtOH, reflux85%98%

Q. Which analytical techniques are most effective for characterizing structural integrity?

  • Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 209.0824) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, as demonstrated for related pyrrolopyridine hydrochlorides .

Advanced Research Questions

Q. How can contradictions in reaction yields under different catalytic systems be resolved?

  • Methodological Answer: Discrepancies often arise from variations in catalyst efficiency or solvent polarity. A systematic approach includes:
  • Kinetic Studies: Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps .
  • Solvent Screening: Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to optimize electron-deficient intermediate stabilization .
  • Catalyst Comparison Table:
CatalystSolventYield (%)Side Products (%)
Pd(OAc)₂DMF70%<5%
CuIToluene45%15%

Q. What strategies are employed to identify and quantify impurities in this compound?

  • Methodological Answer: Impurity profiling follows pharmacopeial guidelines:
  • Reference Standards: Use EP/USP-certified impurities (e.g., related pyrrolopyridine oxides) for spiking experiments .
  • LC-MS/MS: Quantify trace impurities (<0.1%) with a C18 column and 0.1% formic acid mobile phase .
  • Common Impurities:
ImpurityStructureSource
N-Oxide DerivativeOxidized pyrrolopyridine ringOver-oxidation
Chloromethyl ByproductAlkylation side reactionIncomplete purification

Q. How do substitutions at the 3H or 6-position affect bioactivity?

  • Methodological Answer: Substituents alter electronic and steric properties, impacting target binding:
  • Chloro vs. Methoxy Groups: Chloro at C5 increases lipophilicity (LogP +0.5), enhancing membrane permeability .
  • Amino vs. Carboxylate: Amino groups at C6 improve hydrogen-bonding interactions with kinase ATP pockets .
  • Activity Comparison Table:
DerivativeIC₅₀ (nM) for Kinase XSolubility (mg/mL)
6-Hydroxy12 ± 21.2
6-Amino8 ± 10.8

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer: Molecular docking and MD simulations guide hypothesis-driven experiments:
  • Docking Software: AutoDock Vina to model binding to tyrosine kinases (PDB: 4XTL) .
  • Pharmacophore Mapping: Identify critical H-bond acceptors (pyridine N) and hydrophobic regions (pyrrolo ring) .
  • Validation: Compare predicted ΔG values with experimental ITC data (R² > 0.85) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer: Variations arise from protonation states (free base vs. hydrochloride):
  • pH-Dependent Solubility:
FormpHSolubility (mg/mL)
Free Base7.40.3
Hydrochloride2.012.5
  • Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance solubility in biological buffers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.